N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide
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Overview
Description
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorobenzamide group and a sulfamoyl-substituted phenyl ring, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide are whole blood phagocytes and isolated polymorphonuclear cells . These cells play a crucial role in the immune response, particularly in the body’s defense against bacterial infections .
Mode of Action
This compound interacts with its targets by inhibiting zymosan-induced oxidative bursts . This interaction results in a decrease in the production of reactive oxygen species, which are typically involved in the body’s immune response .
Biochemical Pathways
The compound affects the nitric oxide pathway . Nitric oxide is a signaling molecule that plays a role in various physiological and pathological processes. The inhibition of nitric oxide production by this compound can lead to anti-inflammatory effects .
Result of Action
The molecular and cellular effects of this compound’s action include the downregulation of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, and the upregulation of the anti-inflammatory cytokine IL-10 . These changes suggest that the compound has an immunomodulatory effect against generalized inflammatory response .
Action Environment
The compound’s efficacy in in vitro and in vivo models suggests it may be robust to a variety of conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide are largely determined by its interactions with various biomolecules. The compound has been found to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This suggests that it may interact with enzymes and proteins involved in these processes .
Cellular Effects
This compound has been shown to have significant effects on cellular function. It inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy . This compound does not show toxicity towards normal fibroblast cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical interactions. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dose of 100 mg/kg, the compound significantly downregulated the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which were elevated in zymosan-induced generalised inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2,6-dimethoxypyrimidine with chlorosulfonic acid to form the corresponding sulfamoyl chloride intermediate.
Coupling with Phenyl Ring: The sulfamoyl chloride intermediate is then reacted with 4-aminophenyl-3-fluorobenzamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamide moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the fluorobenzamide moiety.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide: This compound shares a similar sulfamoyl-substituted phenyl ring but differs in the presence of an acetamide group instead of a fluorobenzamide moiety.
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)dodecanamide: Another derivative with a longer alkyl chain, which may influence its biological activity and solubility.
Uniqueness
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can enhance its biological activity and specificity compared to other similar compounds. The fluorine atom can influence the compound’s binding affinity to its molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)15-8-6-14(7-9-15)21-18(25)12-4-3-5-13(20)10-12/h3-11H,1-2H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXCPNSVBAPKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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